3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-23(2)17(14-12-25-18-10-6-3-7-13(14)18)11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10,12,17H,11H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQFVVOMPXWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the dimethylaminoethyl group and the chlorophenyl urea moiety. Key steps may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.
Formation of Chlorophenyl Urea: This can be done by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The benzothiophene moiety can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. The chlorophenyl urea structure may enhance binding affinity and specificity.
Comparison with Similar Compounds
FTBU-1
- Structure : 1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea (synthesized in-house per ).
- Key Differences : Replaces the benzothiophene with a benzimidazole-thiazole system and substitutes the 2-chlorophenyl group with a 3-fluorophenyl ethyl chain.
- Implications : The benzimidazole-thiazole system may enhance π-π stacking interactions in enzymatic binding pockets, while the fluorine atom could improve metabolic stability compared to chlorine .
Thiourea Derivatives from
- Example: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea.
- Key Differences : Thiourea (C=S) instead of urea (C=O) and a naphthyl substituent.
- Implications : Thioureas often exhibit stronger hydrogen-bonding capabilities but lower hydrolytic stability. The naphthyl group may increase lipophilicity, affecting membrane permeability .
Dimethylaminoethyl-Containing Compounds
Sumatriptan Succinate Derivatives
- Structure: [3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide ().
- Key Differences: The indole core and sulfonamide group contrast with the benzothiophene-urea system. Both share a dimethylaminoethyl side chain.
- Implications: Sumatriptan targets 5-HT₁B/₁D receptors, suggesting the dimethylaminoethyl group in the main compound may facilitate similar receptor interactions .
PF-43(1) Derivatives
- Example: (S)-4-({3-[2-(Dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one ().
- Key Differences: Complex indole-oxazolidinone architecture vs. the simpler urea backbone.
- Implications: The dimethylaminoethyl group in both compounds may enhance solubility or modulate receptor binding kinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR): The urea bridge in the main compound may confer hydrogen-bonding interactions critical for target engagement, analogous to FTBU-1’s urea moiety . The 2-chlorophenyl group could enhance lipophilicity and receptor affinity compared to Sumatriptan’s indole system .
- Hypothesized Targets: Given the dimethylaminoethyl group’s prevalence in serotonergic drugs (e.g., Sumatriptan), the main compound may interact with 5-HT receptors or monoamine transporters . Urea derivatives often inhibit kinases or proteases; however, specific target data for this compound remain unverified .
Synthetic Considerations :
- highlights in-house synthesis of analogs like Cl-4AS-1, suggesting possible routes involving carboxamide coupling or urea formation .
Biological Activity
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiophene moiety, a dimethylamino group, and a chlorophenyl urea structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea is , with a molecular weight of approximately 360.4 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Dimethylaminoethyl Group : Conducted via alkylation reactions using dimethylamine.
- Formation of Chlorophenyl Urea : Involves reacting intermediates with isocyanates or carbamoyl chlorides under controlled conditions.
Anticancer Properties
Research indicates that compounds with similar structures to 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea exhibit significant anticancer activities. For instance, derivatives containing benzothiophene and urea functionalities have been tested for their ability to inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 5.7 |
| Compound B | SK-Hep-1 (Liver Cancer) | 4.8 |
| Compound C | NUGC-3 (Gastric Cancer) | 6.0 |
These compounds have shown moderate to high inhibitory effects on cell proliferation, indicating their potential as therapeutic agents in oncology .
The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in cancer progression and inflammation. Notably, compounds with similar structures have been reported to inhibit RNA-binding proteins like HuR, which play critical roles in regulating gene expression related to cancer .
Case Studies
Several studies have explored the biological activity of benzothiophene derivatives:
- Study on Antitumor Activity : A series of benzothiophene urea derivatives were synthesized and evaluated for their antiproliferative effects against various human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, particularly against breast and liver cancer cell lines .
- Antimicrobial Activity Assessment : Compounds similar to 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea were screened for antibacterial properties against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated promising antibacterial activity, although less potent than standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
